molecular formula C14H9F5O2 B7806109 [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol

[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol

Cat. No.: B7806109
M. Wt: 304.21 g/mol
InChI Key: QUEVVNCVLGUCDS-UHFFFAOYSA-N
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Description

[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol: is an organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique structure, which includes a methoxy group attached to a phenyl ring, further connected to a difluoro-(2,3,4-trifluorophenyl) group. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol typically involves multiple steps, starting with the preparation of the difluoro-(2,3,4-trifluorophenyl) precursor. This precursor is then reacted with a phenol derivative under specific conditions to introduce the methoxy group. The final step involves the reduction of the intermediate compound to yield the desired methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology: In biological research, the compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological systems.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. Fluorinated compounds are known to exhibit enhanced metabolic stability and bioavailability, making them valuable in drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways by altering the physicochemical properties of the molecules it interacts with.

Comparison with Similar Compounds

  • [4-(trifluoromethoxy)phenyl]methanol
  • [4-(difluoromethoxy)phenyl]methanol
  • [4-(fluoromethoxy)phenyl]methanol

Comparison: Compared to its analogs, [4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol exhibits unique properties due to the higher number of fluorine atoms. This results in increased lipophilicity, metabolic stability, and potential biological activity. The compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.

Biological Activity

[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol is an organic compound notable for its unique fluorinated structure. The presence of multiple fluorine atoms significantly influences its chemical properties and biological activity, making it a subject of interest in pharmaceutical research and development.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring that is further connected to a difluoro-(2,3,4-trifluorophenyl) moiety. This configuration contributes to its lipophilicity and metabolic stability, which are critical for biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H9F5O2
Molecular Weight304.21 g/mol
Purity97%
Physical StateLiquid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance binding affinity to various enzymes and receptors, potentially modulating their activity.

Interaction with Dipeptidyl Peptidase-4 (DPP-4)

Recent studies have highlighted the potential of fluorinated compounds as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus (T2DM). DPP-4 plays a significant role in the modulation of incretin hormones that regulate glucose metabolism. The inhibition of DPP-4 can lead to increased levels of active incretins, thereby improving glycemic control .

Biological Activity Studies

  • DPP-4 Inhibition : Research indicates that compounds with similar structures exhibit significant DPP-4 inhibitory activity. For instance, studies have shown that fluorinated scaffolds can enhance the potency of DPP-4 inhibitors by optimizing interactions at the active site .
  • Antimicrobial Activity : Some studies suggest that fluorinated phenolic compounds exhibit antimicrobial properties. The presence of fluorine may enhance the lipophilicity and membrane permeability of these compounds, leading to improved efficacy against various bacterial strains .
  • Case Studies :
    • A study focused on the synthesis of various fluorinated phenolic derivatives demonstrated that increasing fluorine content correlates with enhanced biological activity against specific targets .
    • Another investigation into the pharmacodynamics of similar compounds revealed promising results in preclinical models for treating conditions related to metabolic syndrome .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

CompoundDPP-4 Inhibition IC50 (µM)Antimicrobial Activity
This compoundTBDModerate
[4-(trifluoromethoxy)phenyl]methanol15Low
[4-(difluoromethoxy)phenyl]methanol20Moderate

Properties

IUPAC Name

[4-[difluoro-(2,3,4-trifluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O2/c15-11-6-5-10(12(16)13(11)17)14(18,19)21-9-3-1-8(7-20)2-4-9/h1-6,20H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEVVNCVLGUCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC(C2=C(C(=C(C=C2)F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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